molecular formula C28H27BrN2O4 B5071236 Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate

Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate

Cat. No.: B5071236
M. Wt: 535.4 g/mol
InChI Key: VCRDWUMPACXDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate is a complex organic compound that features a benzyl carbamate moiety linked to a cyclohexyl ring substituted with a benzoyl and bromoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoyl-4-bromoaniline intermediate, which can be achieved through the bromination of benzoylaniline. This intermediate is then reacted with cyclohexyl isocyanate to form the desired carbamate compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced carbamates, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and bromoanilino groups can participate in binding interactions with active sites, while the carbamate moiety may form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog without the benzoyl and bromoanilino substitutions.

    Cyclohexyl carbamate: Lacks the benzyl and substituted aniline groups.

    Benzoyl aniline: Contains the benzoyl and aniline moieties but lacks the carbamate and cyclohexyl groups.

Uniqueness

Benzyl N-{2-[(2-benzoyl-4-bromoanilino)carbonyl]cyclohexyl}carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzoyl and bromoanilino groups allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

benzyl N-[2-[(2-benzoyl-4-bromophenyl)carbamoyl]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27BrN2O4/c29-21-15-16-25(23(17-21)26(32)20-11-5-2-6-12-20)30-27(33)22-13-7-8-14-24(22)31-28(34)35-18-19-9-3-1-4-10-19/h1-6,9-12,15-17,22,24H,7-8,13-14,18H2,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRDWUMPACXDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.